Leukotriene B4-d5

Isotopic Purity Deuterium Enrichment LC-MS Quantification

Leukotriene B4-d5 (LTB4-d5) is a stable isotope-labeled analog of the potent lipid mediator Leukotriene B4 (LTB4), wherein five hydrogen atoms at the omega-terminus (positions 19, 19, 20, 20, and are replaced by deuterium. It is specifically formulated and certified as an internal standard (IS) for the accurate and precise quantification of endogenous LTB4 in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C20H32O4
Molecular Weight 341.5 g/mol
Cat. No. B10827615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene B4-d5
Molecular FormulaC20H32O4
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i1D3,2D2
InChIKeyVNYSSYRCGWBHLG-SUCHLTMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leukotriene B4-d5 as a High-Purity Deuterated Internal Standard for LC-MS/MS LTB4 Quantification


Leukotriene B4-d5 (LTB4-d5) is a stable isotope-labeled analog of the potent lipid mediator Leukotriene B4 (LTB4), wherein five hydrogen atoms at the omega-terminus (positions 19, 19, 20, 20, and 20) are replaced by deuterium . It is specifically formulated and certified as an internal standard (IS) for the accurate and precise quantification of endogenous LTB4 in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound is supplied with a guaranteed purity of ≥99% for deuterated forms (d1-d5), ensuring its suitability for high-sensitivity bioanalytical method development and validation according to regulatory guidelines [2].

Why Unlabeled LTB4 or Alternative Deuterated LTB4 Analogs Cannot Substitute for Leukotriene B4-d5 in Rigorous Bioanalysis


In quantitative LC-MS/MS, the internal standard must possess near-identical physicochemical properties to the analyte to co-elute and correct for ion suppression or enhancement (matrix effects), while being resolvable by mass. Unlabeled LTB4 fails this requirement because it is indistinguishable from the endogenous analyte, precluding its use for accurate quantification. While alternative deuterated analogs like LTB4-d4 (with deuterium at positions 6, 7, 14, and 15) are also used as internal standards [1], the choice of labeling position is critical. The deuterium placement in LTB4-d5 at the omega-terminus (C19 and C20) may confer advantages over LTB4-d4 regarding stability against metabolic or chemical deuterium/hydrogen exchange, a phenomenon that can compromise assay accuracy if the label is lost during sample preparation or storage [2][3]. Therefore, substitution with a different deuterated analog without validation can introduce variability and bias, undermining the precision required for regulatory-compliant bioanalysis and robust biomarker studies.

Leukotriene B4-d5: Product-Specific Quantitative Evidence for Superior Performance as an Internal Standard


Isotopic Purity and Enrichment of Leukotriene B4-d5 vs. Commercial Requirements

Leukotriene B4-d5 is supplied with a certified purity of ≥99% for deuterated forms (d1-d5) . This high level of isotopic enrichment is critical for minimizing the contribution of the unlabeled (d0) internal standard to the analyte signal, which would otherwise cause assay bias. In contrast, the minimum required deuterium enrichment for a reliable internal standard in quantitative applications is typically ≥98% . The specification of LTB4-d5 meets and exceeds this commercial benchmark, ensuring its suitability for high-accuracy quantification in demanding bioanalytical workflows.

Isotopic Purity Deuterium Enrichment LC-MS Quantification

Distinct Deuterium Labeling Position in LTB4-d5 Minimizes Deuterium-Hydrogen Exchange Compared to LTB4-d4

Leukotriene B4-d5 is labeled at the chemically and metabolically stable omega-terminus (positions 19, 19, 20, 20, and 20) . This contrasts with LTB4-d4, which is labeled at the 6, 7, 14, and 15 positions along the lipid backbone [1]. Deuterium atoms adjacent to functional groups or double bonds are more susceptible to exchange with environmental protons. The terminal alkyl chain location of the deuterium in LTB4-d5 confers enhanced resistance to such exchange, ensuring long-term isotope integrity during sample storage and preparation [2]. This property is essential for maintaining the precise mass difference required for accurate MS resolution over extended analytical campaigns.

Deuterium Exchange Metabolic Stability Isotope Integrity

Mass Shift Advantage of LTB4-d5 (+5 Da) for Enhanced Selectivity Against Complex Matrices

The incorporation of five deuterium atoms into LTB4-d5 results in a nominal mass increase of +5 Da relative to unlabeled LTB4, shifting its precursor ion from m/z 335.2 to m/z 340.2 . This +5 Da mass shift is larger than the +4 Da shift provided by LTB4-d4 (m/z 339.2). In complex biological matrices, a larger mass difference can be advantageous, as it further separates the internal standard signal from potential isotopic interferences arising from endogenous compounds or other co-eluting matrix components, particularly when using unit-resolution mass spectrometers [1]. While both provide sufficient separation, the +5 Da shift offers a marginal but tangible improvement in selectivity, which can be critical for achieving robust lower limits of quantification (LLOQ) in 'dirty' matrices like plasma or tissue homogenates.

Mass Spectrometry Selectivity Spectral Interference

Validated Performance of Deuterated LTB4 Internal Standards in FDA-Compliant Bioanalytical Methods

Stable isotope-labeled internal standards like LTB4-d5 are indispensable for achieving the accuracy and precision required by regulatory agencies such as the FDA for bioanalytical method validation [1]. A validated ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method for LTB4 in human plasma, which employed a deuterated internal standard, demonstrated full compliance with FDA guidance, achieving an incurred sample reproducibility (ISR) of >95% and excellent inter-day precision and accuracy (%CV < 15%) [2]. This performance, enabled by the use of a deuterated internal standard, was shown to be superior to ELISA methods in terms of both selectivity and dynamic range [2]. The use of a high-purity, well-characterized IS like LTB4-d5 is a foundational requirement for replicating this level of analytical rigor.

Method Validation FDA Guidance Bioanalysis

Strategic Procurement of Leukotriene B4-d5 for High-Impact Bioanalytical and Biomarker Applications


Clinical Biomarker Quantification in Asthma and Inflammatory Disease Studies

For clinical research groups quantifying LTB4 as a biomarker of airway inflammation in exhaled breath condensate (EBC) or plasma, Leukotriene B4-d5 is the internal standard of choice to ensure accurate and reproducible measurements. Its high isotopic purity (≥99%) and stable labeling minimize analytical bias, enabling the precise determination of LTB4 concentrations across patient cohorts, such as distinguishing between steroid-naïve asthmatic children and healthy controls as demonstrated in LC/MS/MS studies [1]. This precision is essential for reliable clinical data interpretation and biomarker validation.

Validated Bioanalysis in Pharmaceutical Drug Development

Pharmaceutical and contract research organizations (CROs) developing LTB4-targeting therapeutics (e.g., BLT1/2 antagonists, 5-lipoxygenase inhibitors) require a robust bioanalytical method for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The procurement of Leukotriene B4-d5, with its well-defined purity and stable isotope characteristics, is a critical component for developing a validated LC-MS/MS assay that complies with FDA guidance on bioanalytical method validation [2]. The use of a high-quality internal standard like LTB4-d5 directly supports the achievement of rigorous acceptance criteria for accuracy, precision, and selectivity, facilitating successful regulatory submissions [3].

Mechanistic Studies of Lipid Mediator Metabolism and Exchange

Investigators studying the metabolic fate of LTB4 or its potential for deuterium-hydrogen exchange under various physiological or experimental conditions can leverage the unique labeling position of Leukotriene B4-d5. Because the five deuterium atoms are located on the metabolically stable omega-terminus, this compound provides a reliable tracer for long-term cell culture or in vivo studies, where label loss from backbone-labeled analogs like LTB4-d4 could confound results. The distinct mass shift also allows for precise tracking of the deuterated molecule in complex lipidomic workflows .

Development and Quality Control of Eicosanoid Multiplex Assays

For core laboratories and research groups developing targeted lipidomic assays that quantify a panel of eicosanoids (e.g., LTB4, PGE2, 5-HETE), Leukotriene B4-d5 is an essential internal standard to correct for compound-specific matrix effects and variations in sample preparation recovery. Its inclusion in a mixture of deuterated internal standards ensures that the quantitative data for LTB4 is normalized to a structurally identical and co-eluting molecule, providing the highest level of confidence in the reported concentrations within the multiplex panel .

Technical Documentation Hub

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